REACTION_CXSMILES
|
[O:1]=[C:2]1[CH:7]2[N:8]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH:4]([CH:5]=[CH:6]2)[CH:3]1[C:16]([O:18][CH3:19])=[O:17]>[Pd].CO>[O:1]=[C:2]1[CH:7]2[N:8]([C:9]([O:11][C:12]([CH3:13])([CH3:14])[CH3:15])=[O:10])[CH:4]([CH2:5][CH2:6]2)[CH:3]1[C:16]([O:18][CH3:19])=[O:17]
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
O=C1C(C2C=CC1N2C(=O)OC(C)(C)C)C(=O)OC
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
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Type
|
CUSTOM
|
Details
|
was stirred overnight at room temperature under a hydrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(C2CCC1N2C(=O)OC(C)(C)C)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |